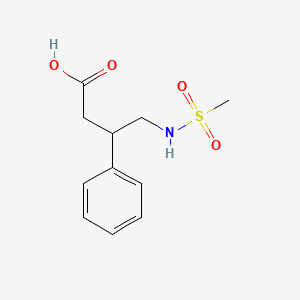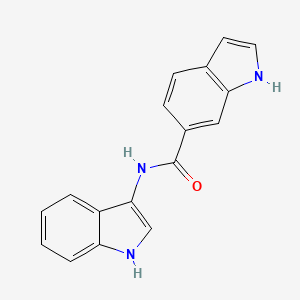![molecular formula C12H13NO3 B6641979 cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Descripción general
Descripción
“Cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the molecular formula C12H13NO3 .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed .Molecular Structure Analysis
The molecular structure of 6‐oxa‐3‐azabicyclo‐[3.1.0]hexane has been determined by a three‐dimensional single‐crystal x‐ray diffraction study .Chemical Reactions Analysis
The mechanism, scope, and scalability of the transformation of 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” include a molecular weight of 219.24 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Propiedades
IUPAC Name |
benzyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)
